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Hereditary angioedema with C1 inhibitor deficiency (C1-INH-HAE) often manifests in childhood and can
intensify during puberty [1]. Icatibant, a subcutaneous bradykinin B2 receptor antagonist, provides a
targeted treatment for acute attacks in this population. These notes consolidate the latest evidence and

methodologies for researchers and clinicians.

Clinical Evidence and Efficacy Data

The efficacy and safety of icatibant in pediatric patients are supported by a phase 3 clinical trial and

pharmacokinetic analyses.

Table 1: Summary of Pediatric Clinical Trial (NCT01386658)

Parameter Findings

Study Reference [1]

Patient Population Aged 2 to <18 years with C1-INH-HAE

Study Groups Prepubertal (Children) & Pubertal/Postpubertal (Adolescents)
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Parameter

Icatibant Dose

Attack Types Treated

Primary Efficacy
Endpoint

Median TOSR

Safety Population (n)

Efficacy Population (n)

Findings

0.4 mg/kg (maximum 30 mg), single subcutaneous dose [1]

Cutaneous (72.7%), Abdominal (22.7%), Mixed (4.5%), Laryngeal (0%) [1]

Time to onset of symptom relief (TOSR: 220% improvement in composite
score)

1.0 hour (identical for children and adolescents) [1]

32 patients [1]

22 patients (11 children, 11 adolescents with attacks) [1]

Table 2: Safety and Tolerability Profile in Pediatrics

Category

Details

Most Common
Adverse Events
(AEs)

Other Frequent AEs

Serious AEs

Injection-site reactions (erythema, swelling) affected 90.6% of patients; most
were mild/moderate and resolved within 6 hours [1].

Gastrointestinal symptoms occurred in 9.4% of patients [1].

No reports of anaphylaxis or hypersensitivity in the trial [1]. Across clinical
programs, anti-icatibant antibodies were rare and not associated with efficacy
loss [2].

Pharmacokinetic and Dosing Protocols

Population PK and Exposure-Response Analysis
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A population modeling analysis that included 31 pediatric patients concluded that icatibant undergoes rapid
absorption, with a time to peak concentration of approximately 0.5 hours post-dose [3]. The analysis
demonstrated a flat exposure-response relationship, confirming that the 0.4 mg/kg dose achieves exposure

levels sufficient for a rapid therapeutic effect, with a mean time to symptom relief of 1.38 hours [3].

Recommended Dosing Protocol

e Standard Dosing: A single subcutaneous injection of 0.4 mgl/kg, with a maximum dose of 30 mg
[1] [3].

¢ Weight Band-Based Dosing: Simulations support a weight-band approach for practical clinical use
[3]. This protocol is summarized in the diagram below.
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Diagram 1: Logical workflow for icatibant dosing in pediatric patients, incorporating the weight-band-

based regimen [3].

Detailed Experimental Methodology

Clinical Trial Design (NCT01386658)

The key phase 3 study was an open-label, single-arm trial [1].

e Patients: Aged 2 to under 18 years, categorized as prepubertal (children) or pubertal/postpubertal
(adolescents) [1].

¢ Intervention: A single subcutaneous dose of icatibant (0.4 mg/kg, max 30 mg) for an acute HAE
attack [1].

e Endpoint Assessment: The primary endpoint was the Time to Onset of Symptom Relief (TOSR),
defined as the earliest time post-treatment at which the composite symptom score improved by >20%
[1]. Symptoms were tracked using age-appropriate tools like the Faces Pain Scale-Revised (FPS-R)
and the Faces, Legs, Activity, Cry, and Consolability (FLACC) scale [4].

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis

e Model: A two-compartment population PK model with linear elimination was developed using data
from 141 adults and 31 pediatric patients [3].

e Parameters: The apparent clearance and central volume of distribution were estimated at 15.4 L/h
and 20.4 L, respectively, with body weight being the primary covariate [3].

¢ Simulation: The model simulated various dosing regimens to confirm that the proposed weight-band
dosing provides exposure comparable to the 0.4 mg/kg dose [3].

Critical Safety and Administration Protocols

e Laryngeal Attacks: In case of acute laryngeal HAE attacks, patients should be advised to inject
icatibant and then go to the nearest hospital emergency room immediately [5] [2].

¢ Dosing for Subsequent Attacks: For a single attack, up to 3 doses of icatibant 30 mg each,
administered at least 6 hours apart, may be used [5].
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¢ Training: Patients and caregivers must receive training on proper subcutaneous injection technique
before self-administration [5].

Conclusion

Icatibant represents a valuable therapeutic option for acute HAE attacks in pediatric patients. The presented
data and protocols provide a framework for its effective and safe application in clinical practice and further

research.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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